7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride
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Overview
Description
7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable piperidine derivative with a spirocyclic intermediate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include steps such as hydrogenation, cyclization, and purification using techniques like chromatography. The choice of reagents and catalysts is crucial to ensure the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Spirocyclic Compounds: Compounds with a spirocyclic core similar to 7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride.
Azaspiro Compounds: Compounds containing both nitrogen and spirocyclic structures.
Uniqueness
This compound is unique due to its combination of a piperidine moiety and a spirocyclic core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C11H22Cl2N2 |
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Molecular Weight |
253.21 g/mol |
IUPAC Name |
7-piperidin-1-yl-5-azaspiro[2.4]heptane;dihydrochloride |
InChI |
InChI=1S/C11H20N2.2ClH/c1-2-6-13(7-3-1)10-8-12-9-11(10)4-5-11;;/h10,12H,1-9H2;2*1H |
InChI Key |
NBYSTQRDFQVSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CNCC23CC3.Cl.Cl |
Origin of Product |
United States |
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